(E)-4-(3-fluorophenyl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Fluorophenyl)but-3-en-2-one is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butenone structure
Vorbereitungsmethoden
The synthesis of 4-(3-fluorophenyl)but-3-en-2-one typically involves the Wittig reaction, a well-known method for forming carbon-carbon double bonds. In this reaction, a phosphonium ylide reacts with an aldehyde to produce the desired α,β-unsaturated ketone. The reaction is often carried out under solventless conditions to enhance efficiency .
Another method involves the Luche reduction, where 4-(3-fluorophenyl)but-3-en-2-one is reduced to 4-(3-fluorophenyl)but-3-en-2-ol using sodium borohydride (NaBH4) and cerium chloride (CeCl3) in methanol (CH3OH) .
Analyse Chemischer Reaktionen
4-(3-Fluorophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: As mentioned, it can be reduced to 4-(3-fluorophenyl)but-3-en-2-ol using NaBH4 and CeCl3
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like NaBH4 for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(3-Fluorophenyl)but-3-en-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(3-fluorophenyl)but-3-en-2-one involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific biochemical effects. The exact pathways involved can vary and are often the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
4-(3-Fluorophenyl)but-3-en-2-one can be compared with other similar compounds such as:
4-(2-Fluorophenyl)but-3-en-2-one: Similar structure but with the fluorine atom in a different position on the phenyl ring.
4-(4-Fluorophenyl)but-3-en-2-one: Another positional isomer with the fluorine atom at the para position.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the position of the fluorine atom on the phenyl ring.
Eigenschaften
CAS-Nummer |
38675-91-1 |
---|---|
Molekularformel |
C10H9FO |
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
(E)-4-(3-fluorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H9FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3/b6-5+ |
InChI-Schlüssel |
HMPIVEBXKYNVET-AATRIKPKSA-N |
Isomerische SMILES |
CC(=O)/C=C/C1=CC(=CC=C1)F |
Kanonische SMILES |
CC(=O)C=CC1=CC(=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.